Octenidine saccharin
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Overview
Description
Octenidine saccharin: is a compound that combines the properties of octenidine, a cationic surfactant, and saccharin, a non-caloric sweetener. Octenidine is known for its antimicrobial activity, particularly against Gram-positive and Gram-negative bacteria . Saccharin, on the other hand, is widely used as a sugar substitute due to its sweetening properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of octenidine saccharin involves the preparation of octenidine dihydrochloride, which is derived from 4-aminopyridine. The process includes the reaction of 4-aminopyridine with decane-1,10-diyl bis(chloride) under specific conditions to form octenidine dihydrochloride . Saccharin is synthesized through the oxidation of o-toluenesulfonamide .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis of both octenidine dihydrochloride and saccharin, followed by their combination under controlled conditions. The process aims to ensure high purity and yield while minimizing impurities .
Chemical Reactions Analysis
Types of Reactions: Octenidine saccharin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be performed to modify the chemical structure of this compound.
Substitution: Substitution reactions involve the replacement of specific functional groups within the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and alkylating agents, are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution can result in various substituted compounds .
Scientific Research Applications
Biology: In biological research, octenidine saccharin is investigated for its effects on microbial growth and its potential use in preventing infections .
Medicine: The compound is explored for its use in medical applications, such as wound care and infection control, due to its antimicrobial activity .
Industry: In the industrial sector, this compound is used in the formulation of disinfectants and antiseptic products for healthcare and hygiene purposes .
Mechanism of Action
Molecular Targets and Pathways: Octenidine saccharin exerts its effects primarily through the disruption of microbial cell membranes. The cationic nature of octenidine allows it to interact with the negatively charged components of bacterial cell membranes, leading to membrane disintegration and cell death . Saccharin, while primarily a sweetener, may also contribute to the overall antimicrobial activity of the compound .
Comparison with Similar Compounds
Chlorhexidine: Another cationic antiseptic with similar antimicrobial properties.
Benzalkonium chloride: A quaternary ammonium compound used as a disinfectant.
Uniqueness: Octenidine saccharin is unique due to its combination of antimicrobial and sweetening properties.
Biological Activity
Octenidine saccharin is a compound that combines the antiseptic properties of octenidine with the sweetening agent saccharin. This article delves into the biological activity of octenidine, focusing on its antimicrobial efficacy, mechanisms of action, and clinical applications, particularly in wound management and oral hygiene.
Chemical Composition and Properties
- Octenidine : A bisbiguanide antiseptic known for its broad-spectrum antimicrobial activity against various pathogens, including Gram-positive and Gram-negative bacteria, fungi, and viruses.
- Saccharin : An artificial sweetener that is 300-500 times sweeter than sugar and has been used as a non-caloric sweetening agent. It has raised safety concerns due to historical studies linking it to cancer in rats but is generally regarded as safe in regulated amounts.
Octenidine functions primarily by disrupting microbial cell membranes. It binds to negatively charged components of the bacterial cell membrane, leading to:
- Membrane Disruption : Octenidine alters the lipid arrangement within the cell membrane, resulting in cell lysis and death .
- Biofilm Disruption : It has shown efficacy in eradicating established biofilms, which are clusters of bacteria that adhere to surfaces and are protected by a self-produced matrix .
Antimicrobial Efficacy
Research indicates that octenidine exhibits significant antimicrobial activity against a variety of pathogens:
- Broad-Spectrum Activity : Effective against both Gram-positive (e.g., Staphylococcus aureus, including MRSA) and Gram-negative bacteria (e.g., Pseudomonas aeruginosa) .
- Case Studies : Clinical trials have demonstrated its effectiveness in treating chronic wounds, such as diabetic foot ulcers and venous leg ulcers, promoting wound healing and reducing bacterial load .
Table 1: Antimicrobial Activity of Octenidine
Pathogen | Efficacy | Reference |
---|---|---|
Staphylococcus aureus | High | |
Pseudomonas aeruginosa | High | |
Escherichia coli | Moderate | |
Fungi (e.g., Candida albicans) | Moderate |
Clinical Applications
-
Wound Management :
- Studies have shown that octenidine significantly reduces bacterial counts in chronic wounds. In one study involving diabetic foot ulcers, 88% of wounds showed complete eradication of bacteria after treatment with octenidine .
- Octeniline products (solutions and gels) have been used effectively for autolytic debridement and maintaining a moist wound environment.
- Oral Hygiene :
Resistance Mechanisms
While octenidine is effective against many pathogens, some studies indicate that bacteria can develop resistance mechanisms:
- Pseudomonas aeruginosa Adaptation : Research found that strains could adapt to octenidine through mutations affecting membrane composition and efflux pump regulation, leading to increased tolerance .
- Resistance Development : Unlike traditional antibiotics, resistance to octenidine may not develop as readily due to its unique mechanism of action; however, ongoing monitoring is necessary.
Safety Profile
Clinical studies report a favorable safety profile for octenidine with minimal adverse effects. In comparative studies, it showed fewer side effects than traditional treatments like silver dressings .
Properties
CAS No. |
86767-75-1 |
---|---|
Molecular Formula |
C50H72N6O6S2 |
Molecular Weight |
917.3 g/mol |
IUPAC Name |
1,1-dioxo-1,2-benzothiazol-3-one;N-octyl-1-[10-(4-octyliminopyridin-1-yl)decyl]pyridin-4-imine |
InChI |
InChI=1S/C36H62N4.2C7H5NO3S/c1-3-5-7-9-15-19-27-37-35-23-31-39(32-24-35)29-21-17-13-11-12-14-18-22-30-40-33-25-36(26-34-40)38-28-20-16-10-8-6-4-2;2*9-7-5-3-1-2-4-6(5)12(10,11)8-7/h23-26,31-34H,3-22,27-30H2,1-2H3;2*1-4H,(H,8,9) |
InChI Key |
OBHFLBIBWSFADO-UHFFFAOYSA-N |
SMILES |
CCCCCCCCN=C1C=CN(C=C1)CCCCCCCCCCN2C=CC(=NCCCCCCCC)C=C2.C1=CC=C2C(=C1)C(=O)NS2(=O)=O.C1=CC=C2C(=C1)C(=O)NS2(=O)=O |
Canonical SMILES |
CCCCCCCCN=C1C=CN(C=C1)CCCCCCCCCCN2C=CC(=NCCCCCCCC)C=C2.C1=CC=C2C(=C1)C(=O)NS2(=O)=O.C1=CC=C2C(=C1)C(=O)NS2(=O)=O |
Key on ui other cas no. |
86767-75-1 |
Origin of Product |
United States |
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